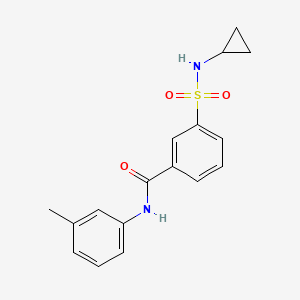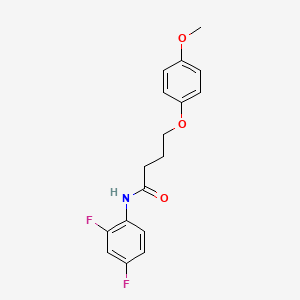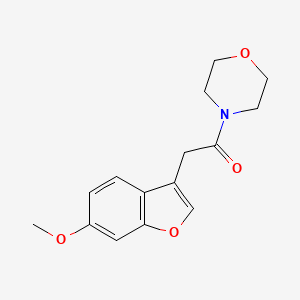
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DTMM is a synthetic compound that was first synthesized in 2011 by a group of researchers led by Dr. Xing-Jie Liang at the Chinese Academy of Sciences.
Wirkmechanismus
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes that are essential for cancer cell survival. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. In addition to its anticancer properties, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory and antioxidant effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been found to improve glucose metabolism in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone a promising candidate for the development of cancer therapies. However, one of the limitations of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone-based cancer therapies that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3,5-dimethyl-4-amino-1,2-oxazole with 2-chloro-N-(4-morpholinyl) acetamide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sulfur to form the final product, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various applications in scientific research. One of the most significant applications of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is in the field of cancer research. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-9(8(2)14-11-7)10(13)12-3-5-15-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVKTIQFPZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)




![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)